(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Description
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is an organoboron compound characterized by an alkenyl boronic acid moiety with a tert-butyldimethylsilyl (TBS)-protected hydroxy group in the E-configuration. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry. The TBS group enhances stability by protecting the hydroxy group during reactions, making it suitable for multi-step syntheses, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
[(E)-3-[tert-butyl(dimethyl)silyl]oxyprop-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BO3Si/c1-9(2,3)14(4,5)13-8-6-7-10(11)12/h6-7,11-12H,8H2,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOUNRQWZVVAKC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCO[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CO[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Hydroxyl Group
The initial step in synthesizing (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid involves protecting the hydroxyl group of the precursor molecule to prevent unwanted side reactions during subsequent transformations.
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- Starting material containing a free hydroxyl group (e.g., 1,4-butanediol or allylic alcohol derivatives).
- tert-Butyldimethylsilyl chloride (TBSCl) as the silylating agent.
- Base such as imidazole or triethylamine to facilitate silylation.
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
- Reaction typically occurs at room temperature over 12–24 hours.
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- The hydroxyl-containing substrate is dissolved in dry THF or DCM.
- Imidazole or triethylamine is added to the solution under an inert atmosphere (argon).
- TBSCl is added slowly, and the reaction mixture is stirred at room temperature.
- Upon completion, the mixture is extracted with ether, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated.
- Purification is performed by column chromatography (e.g., hexane/ether mixtures).
Formation of the Vinyl Boronic Acid Moiety
The key step is introducing the boronic acid functionality at the vinyl position while retaining the TBS-protected hydroxyl group.
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- The silyl-protected alkene intermediate undergoes hydroboration using boron reagents such as bis(pinacolato)diboron.
- Transition-metal catalysts like palladium or rhodium complexes facilitate the reaction.
- The process forms boronate esters, which are precursors to boronic acids.
Palladium-Catalyzed Cross-Coupling:
- Alternatively, alkenyl halides or triflates bearing TBS-protected hydroxyl groups can be converted to vinyl boronic acids via palladium-catalyzed borylation.
- Catalysts such as Pd2(dba)3 or PdCl2(PPh3)_2 are employed.
- Bases like potassium acetate or triethylamine are used.
- Solvents include THF, toluene, or ethyl acetate.
-
-
- Temperature ranges from room temperature to reflux depending on the catalyst system.
- Inert atmosphere (argon or nitrogen) is maintained.
- Reaction time varies from several hours to overnight.
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- After reaction completion, aqueous workup and extraction with organic solvents are performed.
- Drying over MgSO_4 and concentration under reduced pressure.
- Purification by column chromatography using silica gel treated with triethylamine to prevent boronic acid decomposition.
Oxidation to Boronic Acid
The boronate ester intermediate is oxidized to the corresponding boronic acid.
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- Hydrogen peroxide (H2O2).
- Sodium perborate.
- Other mild oxidants compatible with silyl protecting groups.
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- The oxidation is performed in aqueous or biphasic media.
- Temperature is controlled (0–25 °C) to prevent cleavage of the TBS group.
- Reaction times are typically short (30 min to 2 hours).
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- The reaction mixture is extracted with organic solvents.
- Drying and concentration yield the boronic acid.
- Final purification by column chromatography or recrystallization.
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- Care is taken to avoid desilylation during oxidation.
- The TBS group provides protection against premature hydrolysis, enhancing product stability.
Deprotection (Optional)
If the free hydroxyl group is desired, the TBS group can be selectively removed.
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- Tetrabutylammonium fluoride (TBAF) in THF.
- Mild acidic conditions (e.g., acetic acid).
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- The protected boronic acid is treated with TBAF at 0 °C to room temperature.
- Reaction times range from 30 minutes to 1 hour.
- The mixture is worked up by extraction and purified.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Key Notes | Typical Yield (%) |
|---|---|---|---|
| Hydroxyl Protection | TBSCl, imidazole or NEt3, THF/DCM, RT, 12–24h | Protects -OH, prevents side reactions | >60 |
| Vinyl Boronate Formation | Bis(pinacolato)diboron, Pd/Rh catalyst, base, inert atmosphere, RT to reflux | Forms boronate ester intermediates | 50–80 |
| Oxidation to Boronic Acid | H2O2 or Na perborate, aqueous media, 0–25 °C | Mild oxidation, preserves TBS group | 70–85 |
| Optional Deprotection | TBAF in THF, 0 °C to RT | Selective TBS removal | 70–90 |
Research Findings and Notes
- The use of TBSCl for hydroxyl protection is well-established due to the stability of the silyl ether under various reaction conditions.
- Palladium-catalyzed borylation of alkenyl substrates is a versatile method to introduce boronic acid functionality, with catalyst choice impacting yield and selectivity.
- The TBS protection allows for selective functionalization and deprotection, enabling the synthesis of complex molecules with multiple reactive sites.
- Industrial synthesis often employs continuous flow microreactor systems to improve reaction control, scalability, and sustainability, although detailed industrial protocols are proprietary.
- The boronic acid group in the compound is reactive toward diols and nucleophiles, making it a key intermediate in Suzuki-Miyaura cross-coupling and other carbon-carbon bond-forming reactions.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in complex organic molecules. The compound can form stable complexes with various substrates, facilitating these transformations effectively.
Reaction Mechanisms
The mechanism of action involves the formation of stable complexes with diols and other nucleophiles through the boronic acid moiety. This interaction is crucial for carbon-carbon bond formation during cross-coupling reactions, making it a valuable intermediate in synthesizing complex organic structures .
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of boronic acids, including this compound. In vitro assays demonstrated significant free radical scavenging abilities, indicating potential applications in formulations aimed at combating oxidative stress .
Antibacterial Activity
This compound has shown promising antibacterial activity against various strains, including Escherichia coli. The effective concentration required to inhibit bacterial growth was found to be 6.50 mg/mL, showcasing its potential as a therapeutic agent for treating bacterial infections .
Anticancer Activity
In cellular assays, this compound exhibited cytotoxic effects on cancer cell lines, notably MCF-7 cells. The IC50 value was reported at 18.76 ± 0.62 µg/mL, indicating strong potential for development into cancer therapeutics .
Comparative Analysis of Biological Activities
| Compound | Antioxidant Activity | Antibacterial Activity (mg/mL) | Anticancer Activity (IC50 µg/mL) |
|---|---|---|---|
| This compound | High | 6.50 | 18.76 ± 0.62 |
| (E)-3-(Hydroxyprop-1-en-1-yl)boronic acid | Moderate | 10.00 | 25.00 |
| (E)-3-(Methoxyprop-1-en-1-yl)boronic acid | Low | 15.00 | 30.00 |
Case Study 1: Development of Antioxidant Cream
A formulation study involving this compound demonstrated its effectiveness as an antioxidant agent in a cream base. The cream was evaluated for its antioxidant and antibacterial properties through various assays, confirming its suitability for dermatological applications .
Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested against several cancer cell lines to assess its cytotoxicity. The results indicated that while it had minimal toxicity on healthy cells, it effectively inhibited cancer cell proliferation, suggesting a potential role in cancer therapy development .
Mechanism of Action
The mechanism of action of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in cross-coupling reactions, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Alkenyl Boronic Acids
(E)-(3-Cyclopentylprop-1-en-1-yl)boronic Acid
- Structure : Cyclopentyl substituent replaces the TBS-protected hydroxy group.
- Properties :
- Molecular formula: C₈H₁₅BO₂
- Molar mass: 154.01 g/mol
- pKa: 9.77 (predicted)
- Boiling point: 283.8±23.0 °C (predicted)
- Comparison :
- However, the cyclopentyl group introduces lipophilicity, affecting solubility in polar solvents .
(E)-5-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(cyclopropanecarbonyl)indoline-6-sulfonamide (Compound 51)
- Structure : Incorporates the TBS-protected alkenyl boronic acid as a building block within a complex indoline scaffold.
- Applications : Used as an autophagy inhibitor probe, demonstrating the utility of the TBS group in stabilizing intermediates during multi-step syntheses .
(b) Aryl Boronic Acids
3-Thiophenylboronic Acid
- Structure : Boronic acid attached to a thiophene ring.
- Properties :
- Molecular formula: C₆H₄SBr
- Applications: Primarily used in electronic materials due to its conjugated thiophene system, unlike the alkenyl-TBS compound’s role in medicinal chemistry .
(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic Acid
- Structure : Aryl boronic acid with a dichlorobenzyl-protected hydroxy group.
- Properties :
- Molecular formula: C₁₃H₁₁BCl₂O₃
- Exact mass: 296.0178 g/mol
- Comparison : The electron-withdrawing chlorine substituents enhance electrophilicity, improving reactivity in couplings compared to the TBS-protected alkenyl derivative .
Biological Activity
Overview
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is a notable organoboron compound recognized for its diverse applications in organic synthesis and medicinal chemistry. Its unique structural features, particularly the boronic acid group and the tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, enhance its stability and reactivity in various chemical transformations, including cross-coupling reactions like Suzuki-Miyaura coupling.
The biological activity of this compound largely stems from its ability to form stable complexes with diols and other nucleophiles through the boronic acid moiety. This interaction is crucial in facilitating carbon-carbon bond formation during cross-coupling reactions, making it a valuable intermediate in synthesizing complex organic molecules .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of boronic acids, including this compound. In vitro assays demonstrated significant free radical scavenging abilities, indicating potential applications in formulations aimed at combating oxidative stress .
Antibacterial Properties
This compound has shown promising antibacterial activity against various strains, including Escherichia coli. The effective concentration required to inhibit bacterial growth was found to be 6.50 mg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In cellular assays, this compound exhibited cytotoxic effects on cancer cell lines, notably MCF-7 cells. The IC50 value was reported at 18.76 ± 0.62 µg/mL, indicating a strong potential for development into cancer therapeutics .
Comparative Analysis
To better understand the biological implications of this compound, a comparison with similar boronic compounds is essential.
| Compound | Structure | Antioxidant Activity | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | Structure | High | Effective at 6.50 mg/mL | IC50: 18.76 ± 0.62 µg/mL |
| (E)-3-(Hydroxyprop-1-en-1-yl)boronic acid | - | Moderate | Moderate | IC50: 25 µg/mL |
| (E)-3-(Methoxyprop-1-en-1-yl)boronic acid | - | Low | Low | IC50: 30 µg/mL |
Case Studies
Case Study 1: Development of Antioxidant Cream
A formulation study involving this compound demonstrated its effectiveness as an antioxidant agent in a cream base. The cream was evaluated for its antioxidant and antibacterial properties through various assays, confirming its suitability for dermatological applications .
Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested against several cancer cell lines to assess its cytotoxicity. The results indicated that while it had minimal toxicity on healthy cells, it effectively inhibited cancer cell proliferation, suggesting a potential role in cancer therapy development .
Q & A
Q. What are the key synthetic steps for preparing (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid?
The synthesis involves:
- Silylation : Protection of propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (16 hr, DCM solvent), yielding a silyl-protected intermediate .
- Hydroboronation : Reaction of the silylated alkyne with a hydroboration agent (e.g., pinacolborane) under controlled conditions to form the E-alkenylboronic acid stereoselectively. The reaction is typically heated to 70°C and purified via column chromatography (hexanes/EtOAc) .
- Yield : ~54% after purification .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : H and C NMR identify the E-configuration (e.g., vinyl proton coupling constants ) and silyl ether peaks (e.g., tert-butyl signals at δ ~0.9–1.1 ppm) .
- HRMS : Validates molecular weight (e.g., calculated [M + NH] for similar compounds: 296.2; observed: 296.2) .
- IR : Confirms B–O and Si–O stretches (~1340 cm and ~1250 cm, respectively) .
Q. How is the compound purified, and what solvent systems are effective?
- Column Chromatography : Use silica gel with gradients like hexanes/EtOAc (10–20%) or DCM/MeOH (95:5). R values for related compounds range from 0.12 to 0.20 .
- Recrystallization : Less effective for oily intermediates; CHCl/EtOH (1:2) is attempted but often yields amorphous solids .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?
Q. What strategies ensure stereoselective formation of the E-isomer during synthesis?
Q. How does the tert-butyldimethylsilyl (TBDMS) group influence reactivity?
Q. What are common side reactions, and how are they mitigated?
- Protodeboronation : Minimized by avoiding protic solvents and strong acids .
- Silyl Ether Cleavage : Use mild bases (e.g., NaHCO) during workup to preserve the TBDMS group .
Methodological Troubleshooting
Q. How to address low yields in cross-coupling reactions?
Q. What precautions are necessary for handling and storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
